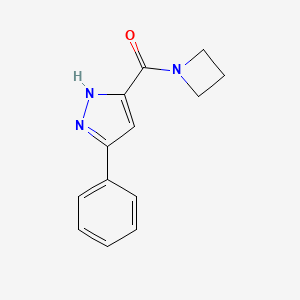
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide (PPC) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PPC is a piperazine derivative that is structurally related to other compounds such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP). In
Mecanismo De Acción
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. This activation leads to increased dopamine release, which can have a variety of effects on behavior and movement. This compound has been shown to have a higher affinity for certain dopamine receptor subtypes, such as D3 receptors, which may be involved in its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, particularly on dopamine signaling in the brain. This compound has been shown to increase dopamine release in the striatum, a brain region involved in movement and behavior. This compound has also been shown to increase the activity of dopamine neurons in the substantia nigra, a brain region that is affected in Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has several advantages as a research tool, including its high affinity for dopamine receptors and its ability to selectively activate certain receptor subtypes. However, this compound also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide. One area of interest is the development of this compound analogs with improved solubility and selectivity for specific dopamine receptor subtypes. Another area of interest is the use of this compound as a research tool in the study of other neurological disorders, such as addiction and depression. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide can be synthesized via a multi-step process that involves the reaction of piperazine with various reagents. One common method involves the reaction of piperazine with 4-bromobenzaldehyde to form 4-benzylpiperazine (BZP), which is then reacted with propargyl bromide to form 4-benzyl-N-prop-2-ynylpiperazine. This compound is then reacted with hydroxylamine hydrochloride to form this compound.
Aplicaciones Científicas De Investigación
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of movement and behavior. This compound has also been studied for its potential use as a research tool in the study of dopamine receptors and their role in various neurological disorders.
Propiedades
IUPAC Name |
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-8-15-14(18)17-11-9-16(10-12-17)13-6-4-3-5-7-13/h2-7H,1,8-12H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPGYRLYDFGIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7455258.png)


![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7455288.png)






![2-[4-[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7455354.png)
![7-[(3,4-dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455360.png)
